molecular formula C20H28N2O B1672984 4-(3-(4-(Piperidinyl)but-1-ynyl)benzyl)morpholine CAS No. 544707-19-9

4-(3-(4-(Piperidinyl)but-1-ynyl)benzyl)morpholine

Cat. No.: B1672984
CAS No.: 544707-19-9
M. Wt: 312.4 g/mol
InChI Key: HDRIBIYPLKZUDQ-UHFFFAOYSA-N
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Description

JNJ10181457 is a selective non-imidazole histamine H3 receptor antagonist. It is known for its ability to normalize acetylcholine neurotransmission. The compound has been studied for its potential therapeutic applications in various neurological and cognitive disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

JNJ10181457 can be synthesized through a series of chemical reactions involving the formation of an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.

Industrial Production Methods

The industrial production methods for JNJ10181457 are not well-documented in publicly available sources. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

JNJ10181457 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAc reactions.

    Azide Compounds: React with the alkyne group in JNJ10181457.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, CuAAc reactions produce triazole derivatives.

Mechanism of Action

JNJ10181457 exerts its effects by antagonizing the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the brain. By blocking the H3 receptor, JNJ10181457 increases the release of neurotransmitters such as acetylcholine, which can enhance cognitive functions and reduce symptoms of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JNJ10181457 is unique due to its non-imidazole structure, which differentiates it from other H3 receptor antagonists like pitolisant. This structural difference may contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22/h6,8-9,17H,1,3-5,10-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRIBIYPLKZUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544707-19-9
Record name JNJ-10181457
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544707199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-10181457
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD270971QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-(4-(Piperidinyl)but-1-ynyl)benzyl)morpholine
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